molecular formula C22H42O2 B12652557 Isooctadecyl methacrylate CAS No. 83771-46-4

Isooctadecyl methacrylate

Cat. No.: B12652557
CAS No.: 83771-46-4
M. Wt: 338.6 g/mol
InChI Key: OWQCUVRSJUABCB-UHFFFAOYSA-N
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Description

Isooctadecyl methacrylate is a chemical compound with the molecular formula C22H42O2. It is an ester of methacrylic acid and isooctadecanol. This compound is typically a colorless to pale yellow liquid and is known for its use in various industrial applications, particularly in the production of polymers and copolymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isooctadecyl methacrylate can be synthesized through the esterification of methacrylic acid with isooctadecanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

Methacrylic Acid+IsooctadecanolIsooctadecyl Methacrylate+Water\text{Methacrylic Acid} + \text{Isooctadecanol} \rightarrow \text{this compound} + \text{Water} Methacrylic Acid+Isooctadecanol→Isooctadecyl Methacrylate+Water

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes to maximize yield and efficiency. The reaction is typically conducted in large reactors with precise control over temperature and pressure. The use of catalysts and solvents can vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

Isooctadecyl methacrylate undergoes several types of chemical reactions, including:

    Polymerization: It can polymerize to form homopolymers or copolymers.

    Esterification: It can react with alcohols to form different esters.

    Hydrolysis: It can be hydrolyzed back to methacrylic acid and isooctadecanol under acidic or basic conditions.

Common Reagents and Conditions

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used.

    Esterification: Acid catalysts like sulfuric acid are used.

    Hydrolysis: Acidic or basic conditions are required.

Major Products

    Polymerization: Polymers and copolymers.

    Esterification: Various esters.

    Hydrolysis: Methacrylic acid and isooctadecanol.

Scientific Research Applications

Isooctadecyl methacrylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

    Biology: Utilized in the development of biocompatible materials.

    Medicine: Employed in drug delivery systems and medical coatings.

    Industry: Used in the production of adhesives, coatings, and lubricants.

Mechanism of Action

The mechanism by which isooctadecyl methacrylate exerts its effects is primarily through its ability to polymerize and form stable polymers. The vinyl group in the methacrylate moiety is highly reactive and can undergo free radical polymerization. This property makes it valuable in the production of various polymeric materials.

Comparison with Similar Compounds

Similar Compounds

  • Methyl methacrylate
  • Ethyl methacrylate
  • Butyl methacrylate

Uniqueness

Isooctadecyl methacrylate is unique due to its long alkyl chain, which imparts hydrophobic properties to the resulting polymers. This makes it particularly useful in applications where water resistance and durability are required.

Conclusion

This compound is a versatile compound with significant industrial and scientific applications. Its ability to polymerize and form stable, hydrophobic polymers makes it valuable in various fields, from chemistry and biology to medicine and industry.

Properties

CAS No.

83771-46-4

Molecular Formula

C22H42O2

Molecular Weight

338.6 g/mol

IUPAC Name

16-methylheptadecyl 2-methylprop-2-enoate

InChI

InChI=1S/C22H42O2/c1-20(2)18-16-14-12-10-8-6-5-7-9-11-13-15-17-19-24-22(23)21(3)4/h20H,3,5-19H2,1-2,4H3

InChI Key

OWQCUVRSJUABCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCCCCCCOC(=O)C(=C)C

Origin of Product

United States

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